
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a trifluoromethyl group, which is known to impart unique chemical properties such as increased lipophilicity and metabolic stability. The piperidinyl group attached to the pyrimidine ring suggests potential biological activity, as piperidine is a common moiety in pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized from 2,4,6-trichloropyrimidine by nucleophilic attack of amines . Another study reported the nucleophilic substitution reactions of 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine, leading to products with one, two, or three piperidino groups . Additionally, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved in four telescoped steps from commercially available dichloropyrimidine . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and other interactions. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic distribution in the molecule, potentially affecting its reactivity and interaction with biological targets . The piperidinyl group is a saturated six-membered ring that can adopt different conformations, which may also play a role in the compound's biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 4-piperazinopyrimidines and the reaction of 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine . The presence of halogen atoms, such as chlorine, in the pyrimidine ring makes it susceptible to substitution reactions with nucleophiles like amines or piperidine. The trifluoromethyl group, while typically considered inert, can influence the reactivity of adjacent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride would be influenced by its functional groups. The trifluoromethyl group is known to increase the hydrophobicity of molecules, which could affect solubility and membrane permeability . The piperidinyl group could contribute to the basicity of the compound, potentially affecting its solubility in different pH environments. The ionic nature of the dihydrochloride salt form would likely enhance its water solubility, making it more suitable for certain pharmaceutical formulations.
科学的研究の応用
Microwave Assisted Synthesis and Antibacterial Activity
One study highlights the microwave-assisted synthesis of pyrimidine imines and thiazolidinones containing piperidine, demonstrating the compound's relevance in creating structures with potential antibacterial activity. This research illustrates the compound's utility in synthesizing new chemical entities that could serve as leads for developing novel antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Characterization of Antimicrobial Agents
Another study describes the synthesis, characterization, and antimicrobial activity evaluation of substituted tricyclic compounds, underscoring the compound's role in generating new molecules with significant antimicrobial properties. This work contributes to the ongoing search for more effective antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Practical Synthesis of Key Intermediates for Inhibitors
Research on the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in developing potent deoxycytidine kinase inhibitors, highlights the compound's critical role in medicinal chemistry. This study showcases the synthesis process's efficiency, providing a more economical approach to generating key intermediates for pharmaceutical applications (Zhang et al., 2009).
One-Pot Synthesis and Self-Assembly
The novel and efficient one-pot synthesis of 2-aminopyrimidinones and their self-assembly into structures with potential applications in material science is another interesting application. This research demonstrates the compound's utility in creating materials with unique self-assembling properties, potentially useful in nanotechnology and material engineering (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
A study on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, underscores the compound's relevance in understanding drug metabolism and pharmacokinetics. This research is vital for developing more effective and safer therapeutic agents for cancer treatment (Gong et al., 2010).
Safety and Hazards
特性
IUPAC Name |
4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLWPINSAZWWJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)
![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)
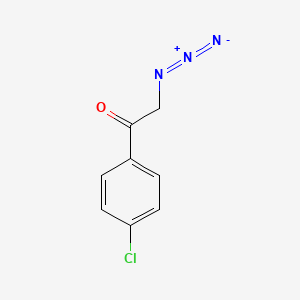
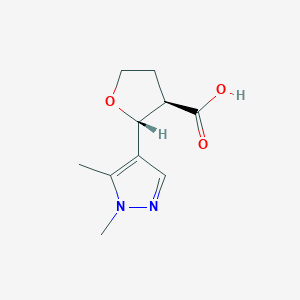
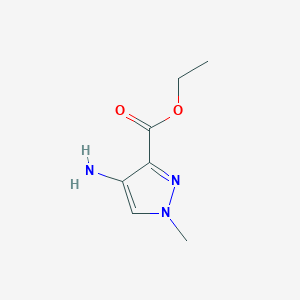
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)
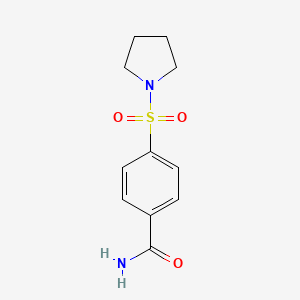
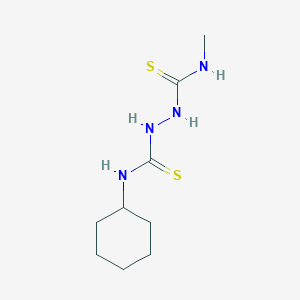

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)